REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:5])[CH2:3][OH:4].[OH:6][CH2:7][C:8](=O)[CH3:9]>CO.[Pt](=O)=O>[NH:5]([CH:8]([CH3:9])[CH2:7][OH:6])[CH:2]([CH3:1])[CH2:3][OH:4]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(CO)N
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
OCC(C)=O
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which time, the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |